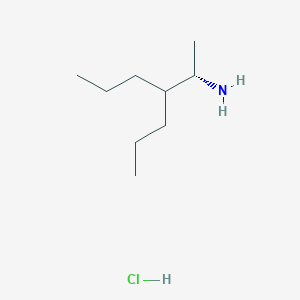

(2S)-3-Propylhexan-2-amine;hydrochloride

Description

Theoretical Framework of Stereochemistry in Organic Synthesis

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on their chemical reactions. clockss.org This field, often called 3D chemistry, is foundational to understanding the properties and reactivity of organic compounds. tcichemicals.com The core concepts of stereochemistry include chirality, enantiomers, and diastereomers. A molecule is chiral if it is not superimposable on its mirror image, much like a person's left and right hands. researchgate.net The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different groups, known as a chiral center or stereocenter.

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. tcichemicals.com There are two main types of stereoisomers:

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment but rotate plane-polarized light in equal and opposite directions. libretexts.org

Diastereomers: These are stereoisomers that are not mirror images of each other. This situation arises when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional techniques such as crystallization or chromatography. libretexts.org

In the context of organic synthesis, particularly for pharmaceuticals, controlling the stereochemical outcome of a reaction is crucial. The biological activity of a drug is often associated with only one of its enantiomers (the eutomer), while the other (the distomer) may be inactive or even cause harmful effects. nih.gov A classic and tragic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was found to be teratogenic. clockss.org This has led to stringent regulations requiring the development of single-enantiomer drugs, making stereoselective synthesis a primary focus of modern organic chemistry. nih.govlibretexts.org

The Role of Chiral Amine Hydrochlorides as Fundamental Chemical Entities

Chiral amines are frequently converted into their hydrochloride salts for a variety of practical and chemical reasons. Amines are basic compounds due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.org By reacting an amine with hydrochloric acid (HCl), an acid-base reaction occurs, forming an ammonium (B1175870) salt known as an amine hydrochloride. libretexts.org

This conversion to a salt form imparts several advantageous properties:

Enhanced Solubility: Many free-base amines have limited solubility in water. Converting them to hydrochloride salts often dramatically increases their aqueous solubility, which is particularly important for the formulation of pharmaceutical drugs for oral or intravenous administration. libretexts.org

Improved Stability and Handling: Amine hydrochlorides are typically crystalline solids that are more stable, less volatile, and have less odor compared to their corresponding free-base forms, which can be volatile or oily liquids. libretexts.orgresearchgate.net This makes them easier to handle, purify, store, and weigh accurately in a laboratory or industrial setting.

Use in Synthesis: In synthetic chemistry, the hydrochloride salt can be used directly in certain reactions. For instance, the enantioselective synthesis of some compounds has been shown to be feasible, and in some cases more reactive, when using the hydrochloride salt of an amine precursor in catalytic asymmetric hydrogenation. acs.org

Role in Resolution: Chiral amines themselves are widely used as resolving agents to separate racemic mixtures of acidic compounds. libretexts.orgsigmaaldrich.comsigmaaldrich.com The process involves forming two diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral amine. Because diastereomers have different solubilities, they can often be separated by fractional crystallization. wikipedia.org Subsequently, the acid and the amine can be recovered in their enantiomerically pure forms. The hydrochloride form can be a convenient starting point for these processes.

Scope and Research Focus on (2S)-3-Propylhexan-2-amine;hydrochloride within Academic Contexts

This compound is a specific chiral primary amine salt. While extensive academic literature detailing the synthesis, properties, and applications of this particular compound is limited in the public domain, its structure allows for a clear projection of its potential research focus based on the established roles of similar chiral amines in organic chemistry.

The parent amine, 3-Propylhexan-2-amine, possesses two stereocenters, making it a subject of interest for stereoselective synthesis. The "(2S)" designation indicates that the stereochemistry at the second carbon atom is defined, which is crucial for its application in stereospecific contexts.

Table 1: Computed Physicochemical Properties of 3-Propylhexan-2-amine (Parent Compound)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁N |

| Molecular Weight | 143.27 g/mol |

| IUPAC Name | 3-propylhexan-2-amine |

| SMILES | CCCC(CCC)C(C)N |

| InChIKey | NQSPPNBXGFXJHQ-UHFFFAOYSA-N |

Data sourced from PubChem CID 44695. nih.gov

The primary areas of academic and industrial research where this compound could be investigated include:

Chiral Building Block: As a molecule with a defined stereocenter, it serves as a valuable starting material or intermediate for the asymmetric synthesis of more complex, high-value chiral molecules, such as active pharmaceutical ingredients (APIs). nih.gov Its specific alkyl structure could be incorporated to fine-tune the steric and electronic properties of a target molecule.

Resolving Agent: Given its nature as an enantiomerically defined amine, it has the potential to be used as a resolving agent for the separation of racemic carboxylic acids or other acidic compounds through the formation of diastereomeric salts. clockss.orglibretexts.orgsigmaaldrich.com

Catalysis: The amine functional group could be modified to create chiral ligands for transition metal catalysts used in asymmetric catalysis, or it could be used directly as an organocatalyst for certain types of chemical transformations. researchgate.net

The hydrochloride form ensures stability and ease of handling for these potential applications. Future research would likely focus on developing efficient and stereoselective synthetic routes to obtain (2S)-3-Propylhexan-2-amine and then exploring its utility in the aforementioned areas of asymmetric synthesis and resolution.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-propylhexan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-4-6-9(7-5-2)8(3)10;/h8-9H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENKRHVWHTZTKI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 2s 3 Propylhexan 2 Amine;hydrochloride

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically enriched products, minimizing the loss of material associated with the resolution of racemic mixtures. For the synthesis of chiral amines such as (2S)-3-Propylhexan-2-amine, several key strategies have been developed, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. For the synthesis of α-branched chiral amines like (2S)-3-Propylhexan-2-amine, chiral oxazolidinones, popularized by David A. Evans, represent a powerful and well-established methodology. wikipedia.orgresearchgate.netharvard.eduresearchgate.net

The general approach involves the acylation of a chiral oxazolidinone, followed by stereoselective alkylation of the resulting imide enolate. The steric hindrance provided by the substituents on the oxazolidinone directs the incoming electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed chiral center. wikipedia.org For the synthesis of (2S)-3-Propylhexan-2-amine, a synthetic sequence could be envisioned starting from an appropriate N-acyl oxazolidinone, followed by the introduction of the propyl and hexyl groups through stereoselective alkylation steps. Subsequent cleavage of the chiral auxiliary would yield the desired amine. Evans' auxiliaries are particularly effective in controlling stereoselectivity in such alkylation reactions. wikipedia.orgharvard.edu Another notable class of chiral auxiliaries applicable to the synthesis of chiral primary amines is the sulfinamide group, particularly tert-butanesulfinamide.

Application of Asymmetric Catalysis in Amine Synthesis

Asymmetric catalysis offers a more atom-economical approach to chiral amine synthesis by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. rsc.org A highly effective method for the synthesis of chiral amines is the asymmetric reductive amination of prochiral ketones. nih.govwikipedia.orgmasterorganicchemistry.com

In the context of synthesizing (2S)-3-Propylhexan-2-amine, the corresponding prochiral ketone is 3-propyl-2-hexanone. nist.gov This ketone can be converted to the target amine via asymmetric reductive amination, a process that involves the formation of an imine intermediate followed by its stereoselective reduction. This transformation can be catalyzed by chiral transition metal complexes, often employing iridium or ruthenium with chiral phosphine (B1218219) ligands. nih.gov For sterically hindered aliphatic ketones, which can be challenging substrates, specialized catalytic systems have been developed that can achieve high enantioselectivities. nih.gov

The selection of the catalyst and reaction conditions is crucial for achieving high stereocontrol. The table below summarizes representative catalytic systems used for the asymmetric hydrogenation of imines, a key step in reductive amination.

Table 1: Representative Catalytic Systems for Asymmetric Imine Hydrogenation

| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | N-Alkyl Imines | Up to 90% |

| RuCl₂(PPh₃)₃ | Chiral Diamine | Aromatic Imines | >95% |

| Pd(OAc)₂ | Chiral Bisphosphine | N-Tosyl Imines | Up to 99.9% |

Biocatalytic Transformations for Enantiopure Amine Production

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. chimia.ch For the synthesis of chiral amines, ω-transaminases (TAs) are particularly powerful biocatalysts. rsc.orgmdpi.comnih.govmbl.or.kr These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a prochiral ketone, yielding a chiral amine. rsc.orgmbl.or.kr

The synthesis of (2S)-3-Propylhexan-2-amine could be achieved through the asymmetric amination of 3-propyl-2-hexanone using an (S)-selective ω-transaminase. The substrate specificity of transaminases is a critical factor, and while many have been characterized for their activity on aromatic ketones, an increasing number of TAs are being identified and engineered to accept a broader range of aliphatic ketones, including those with branched and sterically demanding structures. mdpi.comnih.gov The reaction equilibrium can be a challenge in transaminase-catalyzed reactions, but various strategies, such as using a large excess of the amine donor or employing a coupled enzyme system to remove the ketone byproduct, can be used to drive the reaction to completion. rsc.org

Another biocatalytic approach is the kinetic resolution of a racemic mixture of 3-Propylhexan-2-amine using lipases. researchgate.netnih.govresearchgate.netmdpi.com In a kinetic resolution, one enantiomer of the racemate reacts faster with a reagent in the presence of the enzyme, leaving the other enantiomer unreacted and in high enantiomeric excess. For example, a lipase (B570770) can catalyze the enantioselective acylation of the (R)-enantiomer, allowing for the separation of the unreacted (S)-3-Propylhexan-2-amine.

Table 2: Examples of Biocatalysts in Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |

|---|---|---|---|

| ω-Transaminase | Asymmetric Amination | Aliphatic Ketones | High enantioselectivity, direct synthesis |

| Lipase | Kinetic Resolution | Racemic Aliphatic Amines | High selectivity for one enantiomer |

Enantiomeric Resolution Techniques for (2S)-3-Propylhexan-2-amine;hydrochloride

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach results in a theoretical maximum yield of 50% for the desired enantiomer without a racemization step, it remains a widely used and practical method for obtaining enantiopure compounds.

Diastereomeric Salt Formation and Separation

The classical method for resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. acs.orgnih.gov These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. missouri.edugoogle.comresearchgate.netgoogleapis.com

For the resolution of racemic 3-Propylhexan-2-amine, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used as the resolving agent. missouri.edugoogle.comresearchgate.netgoogleapis.com The choice of solvent is critical for achieving efficient separation of the diastereomeric salts. After separation by crystallization, the desired diastereomeric salt is treated with a base to liberate the free enantiomerically enriched amine, which is then converted to its hydrochloride salt.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic bases |

| (+)-Camphorsulfonic Acid | Chiral Acid | Resolution of racemic amines |

Chromatographic Resolution Methods

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. nih.gov

For the separation of racemic 3-Propylhexan-2-amine, both chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be employed. nih.govwiley.comshimadzu.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown broad applicability for the resolution of various chiral compounds, including amines. nih.gov Crown ether-based CSPs are particularly effective for the separation of primary amines. wiley.com

Supercritical Fluid Chromatography (SFC) is often preferred for preparative separations due to its advantages of faster separation times, lower solvent consumption, and easier product recovery compared to HPLC. wiley.comshimadzu.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar modifier, such as an alcohol. The addition of acidic or basic additives to the mobile phase can significantly improve the peak shape and resolution of chiral amines. nih.gov

Table 4: Chiral Stationary Phases for Amine Resolution

| CSP Type | Separation Technique | Typical Analytes |

|---|---|---|

| Polysaccharide-based | HPLC, SFC | Broad range of chiral compounds, including amines |

| Crown ether-based | HPLC, SFC | Primary amines |

| Pirkle-type | HPLC, SFC | Various chiral compounds |

Optimization of Reaction Conditions and Yield for Stereospecific Production

The successful stereospecific production of (2S)-3-Propylhexan-2-amine hydrochloride is critically dependent on the meticulous optimization of reaction parameters. Key methodologies, such as asymmetric hydrogenation and enzymatic catalysis, have been the subject of extensive research to enhance their efficiency and selectivity for aliphatic amines.

In the context of asymmetric hydrogenation of a prochiral imine precursor , several factors are paramount. The choice of catalyst, comprising a transition metal (commonly rhodium or iridium) and a chiral ligand, is the primary determinant of enantioselectivity. acs.org Optimization studies typically involve screening a library of chiral phosphine ligands to identify the one that provides the highest enantiomeric excess (ee) for the specific substrate.

Solvent selection also plays a crucial role. Solvents can influence the stability and solubility of the catalyst and substrate, as well as the stereochemical outcome of the reaction. For the hydrogenation of N-alkyl imines, solvents ranging from non-polar hydrocarbons to polar aprotic and protic solvents are often evaluated. Temperature and hydrogen pressure are additional variables that require fine-tuning. Lower temperatures often lead to higher enantioselectivity, though at the cost of reaction rate. Conversely, increasing hydrogen pressure can enhance the reaction rate but may have a variable effect on stereoselectivity. nih.gov

The optimization process for a hypothetical asymmetric hydrogenation to produce (2S)-3-Propylhexan-2-amine is illustrated in the following interactive data table. This table showcases the systematic variation of key parameters and their resulting impact on yield and enantiomeric excess.

| Catalyst (mol%) | Chiral Ligand | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |

| 1 | (R,R)-DIOP | Toluene | 25 | 10 | 85 | 78 |

| 1 | (R,R)-DIOP | Methanol (B129727) | 25 | 10 | 92 | 85 |

| 1 | (R,R)-DIOP | Methanol | 0 | 10 | 88 | 92 |

| 0.5 | (R,R)-DIOP | Methanol | 0 | 20 | 95 | 91 |

| 1 | (S,S)-Chiraphos | Methanol | 0 | 10 | 90 | 95 (R) |

| 1 | CustomLigand-A | THF | 0 | 10 | 98 | >99 |

For enzymatic routes , such as those employing transaminases or reductive aminases, optimization focuses on different parameters. nih.govrsc.org The pH of the reaction medium is critical for enzyme activity and stability. The optimal pH is typically determined by screening a range of buffer systems. Temperature is another key factor, with most enzymes exhibiting an optimal temperature for catalysis, beyond which denaturation can occur.

An illustrative optimization table for a transaminase-catalyzed synthesis of (2S)-3-Propylhexan-2-amine is presented below.

| Enzyme Variant | Amine Donor | pH | Temperature (°C) | Substrate Loading (g/L) | Conversion (%) | ee (%) |

| WT-ATA-117 | Isopropylamine | 8.0 | 30 | 50 | 75 | 95 |

| WT-ATA-117 | L-Alanine | 8.0 | 30 | 50 | 82 | 96 |

| Eng-ATA-117-v3 | L-Alanine | 7.5 | 35 | 50 | 95 | >99 |

| Eng-ATA-117-v3 | L-Alanine | 7.5 | 35 | 100 | 92 | >99 |

| Eng-ATA-117-v3 | D-Alanine | 7.5 | 35 | 50 | <5 | N/A |

| Eng-ATA-117-v5 | L-Alanine | 7.5 | 40 | 100 | 99 | >99 |

Mechanistic Investigations of Stereoselective Syntheses

Understanding the reaction mechanism is fundamental to the rational design of more efficient and selective catalysts and processes. For the stereoselective synthesis of chiral amines like (2S)-3-Propylhexan-2-amine, mechanistic studies have provided invaluable insights.

In rhodium-catalyzed asymmetric hydrogenation , the prevailing mechanism often involves the formation of a chiral catalyst-substrate complex. wiley-vch.de For the hydrogenation of imines, it is generally accepted that the reaction proceeds through an intermediate where the imine coordinates to the rhodium center. The chiral ligand environment dictates the facial selectivity of hydride transfer from the metal to the imine carbon, thereby establishing the stereochemistry of the final amine product. acs.org

Mechanistic studies often employ techniques such as in-situ NMR spectroscopy to observe catalyst-substrate intermediates and deuterium (B1214612) labeling experiments to trace the path of hydrogen atoms. nih.gov These investigations have revealed the importance of non-covalent interactions between the substrate and the chiral ligand in the transition state, which are crucial for achieving high levels of stereocontrol. The interplay of steric and electronic factors in the ligand structure is a key area of mechanistic inquiry.

For biocatalytic reductive amination , the mechanism is well-defined and centers around the enzyme's active site. rsc.org In the case of transaminases, the reaction proceeds via a "ping-pong" mechanism involving the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.com The amine donor first transfers its amino group to PLP to form pyridoxamine (B1203002) 5'-phosphate (PMP). The ketone substrate then enters the active site, and the amino group is transferred from PMP to the ketone, forming the chiral amine and regenerating the PLP cofactor. The stereoselectivity is dictated by the specific three-dimensional arrangement of amino acid residues in the active site, which orients the substrate in a precise manner for the enantioselective amino group transfer. mdpi.com

Mechanistic investigations in biocatalysis often involve a combination of site-directed mutagenesis, X-ray crystallography of enzyme-substrate complexes, and computational modeling. nih.gov By altering specific amino acid residues in the active site, researchers can probe their role in substrate binding and catalysis, leading to the development of engineered enzymes with improved activity and selectivity for non-natural substrates like the precursor to 3-propylhexan-2-amine.

Chemical Reactivity and Derivatization Pathways of 2s 3 Propylhexan 2 Amine;hydrochloride

Transformation of the Amine Functionality

The lone pair of electrons on the nitrogen atom of (2S)-3-Propylhexan-2-amine makes it a competent nucleophile, readily participating in reactions with a range of electrophiles. These reactions allow for the introduction of various functional groups, thereby modifying the chemical and physical properties of the parent molecule.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: (2S)-3-Propylhexan-2-amine can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The resulting N-acylated derivatives are generally stable compounds. The reaction introduces an acyl group onto the nitrogen atom, a common strategy in medicinal chemistry and materials science to modulate properties like solubility, bioavailability, and binding affinity.

Sulfonylation: Similarly, sulfonylation of (2S)-3-Propylhexan-2-amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is crucial for the synthesis of various biologically active compounds, as the sulfonamide functional group is a key pharmacophore in many drugs. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond.

Alkylation: The nitrogen atom of (2S)-3-Propylhexan-2-amine can also undergo alkylation with alkyl halides. However, the direct alkylation of primary amines often leads to a mixture of mono-, di-, and even tri-alkylated products, along with the quaternary ammonium (B1175870) salt. This lack of selectivity can be a significant drawback. To achieve controlled mono-alkylation, indirect methods such as reductive amination are often preferred.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Alkylation | Methyl iodide | Secondary Amine |

Formation of Imines and Enamines

(2S)-3-Propylhexan-2-amine, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process.

In contrast, the reaction of a secondary amine with an aldehyde or ketone yields an enamine. Since (2S)-3-Propylhexan-2-amine is a primary amine, it will not directly form an enamine in a single step. However, the initially formed imine can, under certain conditions, tautomerize to an enamine if there is an abstractable proton on the carbon adjacent to the C=N bond, although the imine form is generally more stable for acyclic systems.

Stereochemical Retention and Inversion in Reactions Involving (2S)-3-Propylhexan-2-amine;hydrochloride

A critical aspect of the chemical reactivity of (2S)-3-Propylhexan-2-amine is the stereochemical outcome of reactions at its chiral center (the carbon atom bonded to the amino group). In many derivatization reactions, such as acylation and sulfonylation, the reaction occurs at the nitrogen atom and does not directly involve the chiral carbon. In these cases, the stereochemical integrity of the chiral center is typically retained, and the (S)-configuration of the starting material is preserved in the product.

However, in reactions where the chiral center is directly involved, such as in certain types of nucleophilic substitution reactions where the amine could act as a leaving group after conversion to a suitable derivative, both retention and inversion of stereochemistry are possible. The specific outcome depends on the reaction mechanism. For instance, a direct S(_N)2 reaction at the chiral carbon would lead to an inversion of the stereocenter. Conversely, mechanisms involving neighboring group participation could result in the retention of the original stereochemistry. The steric bulk of the propyl and hexyl groups attached to the chiral center can also influence the accessibility of the reaction site and favor certain stereochemical pathways.

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of (2S)-3-Propylhexan-2-amine makes it a valuable chiral building block, or "chiral auxiliary," in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is typically cleaved and can often be recovered for reuse.

When (2S)-3-Propylhexan-2-amine is used as a chiral auxiliary, it can be attached to a molecule to introduce a chiral environment. This chirality can then influence the facial selectivity of reactions on other parts of the molecule, leading to the preferential formation of one diastereomer over another. For example, an amide formed from (2S)-3-Propylhexan-2-amine and a carboxylic acid can direct the stereoselective alkylation of the α-carbon. The steric hindrance provided by the bulky propyl and hexyl groups of the amine can effectively shield one face of the enolate intermediate, forcing the electrophile to approach from the less hindered face.

Sophisticated Spectroscopic and Structural Elucidation of 2s 3 Propylhexan 2 Amine;hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and stereochemistry of molecules in solution. For (2S)-3-Propylhexan-2-amine;hydrochloride, NMR techniques provide detailed insights into the connectivity of atoms and the spatial arrangement of the molecule's flexible alkyl chains. Conformational analysis helps in understanding the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

While specific research findings for this exact molecule are not publicly available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of similar alkylammonium halides. The protonated amine group significantly influences the chemical shifts of neighboring protons.

Illustrative ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ (on C2) | 1.25 | Doublet | 6.5 |

| CH (on C2) | 3.10 | Multiplet | - |

| CH (on C3) | 1.80 | Multiplet | - |

| CH₂ (propyl) | 1.40-1.60 | Multiplet | - |

| CH₂ (propyl) | 0.95 | Triplet | 7.2 |

Illustrative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 18.5 |

| C2 | 55.2 |

| C3 | 45.8 |

| C4 | 35.1 |

| C5 | 20.7 |

| C6 | 14.3 |

| Propyl-CH₂ | 36.4 |

| Propyl-CH₂ | 19.8 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning proton and carbon signals.

COSY: This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the carbon backbone. For instance, the proton on C2 would show a correlation with the methyl protons at C1 and the proton at C3.

HSQC: This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would confirm the assignments made from the 1D spectra, for example, by linking the proton signal at 3.10 ppm to the carbon signal at 55.2 ppm (C2).

Quantitative Stereochemical Assignment

The stereochemistry at the C2 position is crucial for the identity of (2S)-3-Propylhexan-2-amine. While standard NMR can confirm the connectivity, advanced techniques are often required for absolute stereochemical assignment. The use of chiral solvating agents or the formation of diastereomeric derivatives can lead to the separation of NMR signals for different enantiomers, allowing for the determination of enantiomeric purity. Nuclear Overhauser Effect (NOE) experiments can also provide information about through-space proximity of protons, which can help in confirming the relative stereochemistry and preferred conformations.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center.

While a specific crystal structure for this compound is not available in open literature, the general principles of alkylammonium halide crystal packing can be applied. iucr.org The structure would consist of the protonated amine cation, (2S)-3-Propylhexan-2-ammonium, and a chloride anion.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| α, β, γ (°) | 90 |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Environment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the chemical environment of functional groups and the presence of intermolecular interactions like hydrogen bonding. nih.gov

In the FT-IR spectrum of this compound, the stretching vibrations of the N-H⁺ group in the ammonium (B1175870) salt would be prominent. These bands are typically broad and appear at lower frequencies (around 2400-2800 cm⁻¹) compared to a free amine due to the strong hydrogen bonding with the chloride ion. nih.gov The C-H stretching and bending vibrations of the alkyl chains would also be present in the spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H⁺ Stretch | 2400 - 2800 (broad) |

| C-H Stretch (sp³) | 2850 - 2960 |

| N-H⁺ Bend | 1500 - 1600 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bond vibrations of the hydrocarbon backbone, which are often weak in the IR spectrum. Together, FT-IR and Raman spectra offer a detailed fingerprint of the molecule, confirming the presence of key functional groups and providing insights into the hydrogen bonding network in the solid state.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the detailed molecular characterization of compounds such as this compound. Beyond basic identification, HRMS provides precise mass measurements, which allow for the determination of elemental composition and the elucidation of fragmentation pathways, offering deep insights into the molecule's structure. While specific, detailed research findings from HRMS studies conducted exclusively on this compound are not extensively available in published literature, a theoretical analysis based on the established principles of mass spectrometry for aliphatic amines can provide a comprehensive understanding of its expected behavior under HRMS analysis.

In a typical HRMS experiment, the hydrochloride salt would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI). In positive ion mode, the protonated molecule, [(2S)-3-Propylhexan-2-amine+H]⁺, would be observed. The high resolving power of the instrument allows for the measurement of the ion's mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for distinguishing between ions of the same nominal mass but different elemental compositions.

Detailed Research Findings (Theoretical)

The molecular formula of (2S)-3-Propylhexan-2-amine is C₉H₂₁N. The protonated molecule would therefore have the formula [C₉H₂₂N]⁺. The exact mass of this ion can be calculated with high precision using the masses of the most abundant isotopes of carbon, hydrogen, and nitrogen.

Collision-induced dissociation (CID) of the protonated parent ion would lead to the formation of various fragment ions. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgwhitman.edumiamioh.edu For (2S)-3-Propylhexan-2-amine, there are two potential sites for α-cleavage, which would lead to the formation of characteristic fragment ions.

The fragmentation pattern would be key to confirming the structure of the molecule. The loss of the largest alkyl group at the α-carbon is often the preferred fragmentation pathway. whitman.edu The high-resolution capabilities of the mass spectrometer would allow for the accurate mass measurement of these fragment ions, further confirming their elemental composition and, by extension, the structure of the parent molecule.

Below is a hypothetical data table illustrating the kind of data that would be obtained from an HRMS analysis of (2S)-3-Propylhexan-2-amine. This data is generated for illustrative purposes based on theoretical calculations and known fragmentation patterns of similar compounds.

Interactive Data Table: Theoretical HRMS Fragmentation Data for [C₉H₂₂N]⁺

| Proposed Fragment Structure | Elemental Composition | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) (Hypothetical) |

| Protonated Parent Ion | [C₉H₂₂N]⁺ | 144.17468 | 144.1745 | -1.2 |

| α-cleavage product 1 | [C₇H₁₆N]⁺ | 114.12773 | 114.1276 | -1.1 |

| α-cleavage product 2 | [C₈H₁₈N]⁺ | 128.14338 | 128.1432 | -1.4 |

| Further fragmentation product | [C₄H₁₀N]⁺ | 72.08078 | 72.0807 | -1.1 |

This theoretical data illustrates how the high accuracy of HRMS measurements can be used to confidently identify the elemental composition of the parent ion and its fragments, thereby providing strong evidence for the structure of (2S)-3-Propylhexan-2-amine. The small mass error, typically below 5 ppm, is a key feature of HRMS analysis. algimed.com

Computational Chemistry and Theoretical Investigations of 2s 3 Propylhexan 2 Amine;hydrochloride

Molecular Modeling and Conformational Analysis

Molecular modeling of (2S)-3-Propylhexan-2-amine;hydrochloride would primarily focus on understanding its three-dimensional structure and the various conformations it can adopt. ijpsr.com Due to the flexibility of its propyl and hexyl chains, the molecule can exist in numerous conformational states. acs.orgmissouri.edu

Conformational analysis is a critical first step in molecular modeling, as it helps identify the low-energy structures that are most likely to be present under given conditions. ijpsr.com This process typically involves a systematic search of the potential energy surface of the molecule. For a flexible molecule like (2S)-3-Propylhexan-2-amine, this can be achieved through methods such as:

Systematic or grid scans: Rotating each rotatable bond by a specific increment and calculating the energy of the resulting conformation.

Stochastic methods: Such as Monte Carlo simulations, which randomly sample different conformations.

Molecular dynamics simulations: Which simulate the movement of atoms over time, allowing the molecule to explore different conformational states.

The relative energies of the different conformers would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics force fields. The results of a conformational analysis would likely show that the extended, staggered conformations of the alkyl chains are energetically favored to minimize steric hindrance. The protonated amine group will influence the preferred geometry, potentially forming intramolecular hydrogen bonds with other parts of the molecule in the gas phase, although this is less likely in the presence of the chloride counter-ion and in solution.

A hypothetical data table summarizing the results of a conformational analysis for the cation of (2S)-3-Propylhexan-2-amine could look like this:

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

Note: This table is illustrative and based on typical energy differences for alkyl chain conformations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties of this compound. northwestern.edu These calculations solve the Schrödinger equation for the molecule to provide information about its wavefunction, from which various properties can be derived. nih.gov Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost. mdpi.com

Key aspects that would be investigated include:

Effect of Protonation: The protonation of the amine group significantly alters its electronic structure. nih.gov Calculations would show a localization of positive charge on the ammonium (B1175870) group, influencing the molecule's electrostatic potential and its ability to act as a hydrogen bond donor. The C-N bond length is expected to increase upon protonation. mdpi.com

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For the (2S)-3-Propylhexan-2-ammonium cation, the HOMO would likely be localized on the sigma bonds of the alkyl framework, while the LUMO would be centered on the N-H bonds and adjacent C-H bonds, indicating their susceptibility to deprotonation and hydride abstraction, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Atomic Charges: Calculating the partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) would reveal the charge distribution across the molecule. mdpi.com This information is vital for understanding intermolecular interactions, particularly the electrostatic interactions with the chloride anion and solvent molecules.

A hypothetical table of calculated electronic properties could be:

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 2.5 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 12.5 D |

| Mulliken Charge on Nitrogen | -0.4 e |

Note: These values are hypothetical and would be obtained from quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule.

NMR Spectroscopy: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective at predicting NMR chemical shifts (¹³C and ¹H). nih.govnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts. nih.gov These predictions, when compared with experimental data, can help in the structural elucidation and conformational analysis of this compound. Machine learning techniques are also emerging as a rapid and accurate method for NMR prediction. nsf.govd-nb.info

Vibrational (Infrared and Raman) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in the assignment of experimental IR and Raman spectra. Key vibrational modes for the (2S)-3-Propylhexan-2-ammonium cation would include the N-H stretching and bending frequencies, C-H stretching and bending, and the C-N stretching frequency.

A hypothetical table of predicted ¹³C NMR chemical shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.2 |

| C2 | 55.8 |

| C3 | 45.1 |

| C4 | 35.7 |

| C5 | 23.0 |

| C6 | 14.1 |

| C7 (Propyl) | 37.2 |

| C8 (Propyl) | 19.5 |

| C9 (Propyl) | 14.5 |

Note: This table is for illustrative purposes. Actual values would depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in solution. nih.govmdpi.comresearchgate.neturegina.caulisboa.pt For this compound, MD simulations would typically be performed in a box of explicit water molecules to investigate solvation effects and intermolecular interactions.

Key insights from MD simulations would include:

Solvation Shell Structure: MD simulations can reveal the arrangement of water molecules around the (2S)-3-Propylhexan-2-ammonium cation and the chloride anion. researchgate.net The protonated amine group would form strong hydrogen bonds with surrounding water molecules. The hydrophobic alkyl chains would induce a local ordering of water molecules, known as the hydrophobic effect.

Ion Pairing: The simulations would provide information on the association between the (2S)-3-Propylhexan-2-ammonium cation and the chloride anion in solution. nih.gov This includes determining the potential of mean force (PMF) for ion pairing, which describes the free energy as a function of the distance between the ions. This can reveal the stability of contact ion pairs versus solvent-separated ion pairs.

Transport Properties: From the trajectories generated by MD simulations, it is possible to calculate transport properties such as the diffusion coefficient of the ions in water.

A hypothetical radial distribution function (RDF) plot from an MD simulation would show the probability of finding a water oxygen atom at a certain distance from the nitrogen atom of the ammonium group, with a sharp first peak indicating a well-defined first solvation shell.

| Interaction | Peak Distance (Å) | Coordination Number |

| N-H --- O(water) | 2.8 | 3-4 |

| Cl⁻ --- H(water) | 3.2 | 6-7 |

Note: This table presents typical values for the first solvation shell of an ammonium ion and a chloride ion in water.

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination of 2s 3 Propylhexan 2 Amine;hydrochloride

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Direct enantiomeric separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is one of the most powerful and widely used techniques. chromatographyonline.com The development of a robust chiral HPLC method for (2S)-3-Propylhexan-2-amine;hydrochloride involves a systematic screening of columns and mobile phases to achieve optimal resolution between the (2S) and (2R) enantiomers.

Method Development: The process begins with the selection of an appropriate CSP. For aliphatic amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide phases are often effective. mdpi.com A screening process is conducted using various chromatographic modes:

Normal-Phase (NP) Mode: Utilizes nonpolar mobile phases like hexane/isopropanol or hexane/ethanol, often with a basic additive (e.g., diethylamine) to improve the peak shape of the amine.

Reversed-Phase (RP) Mode: Employs polar mobile phases such as water/acetonitrile (B52724) or water/methanol (B129727) with buffers (e.g., ammonium (B1175870) acetate) to control pH.

Polar Ionic Mode (PIM): A non-aqueous mobile phase, typically a mixture of acetonitrile and methanol with an acidic and a basic additive, which is particularly useful for ionizable compounds like amine hydrochlorides.

The selection is guided by the interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the chiral selector of the CSP.

Validation: Once a suitable method is developed, it must be validated to ensure its reliability, accuracy, and precision. chromatographyonline.comnih.gov Validation parameters, in accordance with ICH guidelines, typically include: dujps.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and potential impurities.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Mode | Resolution (Rs) between Enantiomers | Observations |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/DEA (90:10:0.1) | NP | 1.8 | Good separation, slight peak tailing. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/DEA (85:15:0.1) | NP | 2.2 | Excellent resolution, symmetrical peaks. |

| Teicoplanin A-glycopeptide | ACN/MeOH/Acetic Acid/TEA (50:50:0.3:0.2) | PIM | 1.5 | Baseline separation achieved. |

| Phenylcarbamate Cyclodextrin (B1172386) | 10mM Ammonium Acetate in MeOH | RP | 0.9 | Poor resolution, co-elution. |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is a high-resolution technique well-suited for volatile and thermally stable compounds. chromatographyonline.com For primary aliphatic amines like 3-propylhexan-2-amine, direct analysis can be challenging due to their polarity and potential for peak tailing. Therefore, derivatization is often a necessary prerequisite to increase volatility and improve chromatographic performance.

Derivatization and Analysis: The primary amine group is typically acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). libretexts.org This reaction converts the polar amine into a less polar, more volatile amide derivative.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are highly effective for a wide range of chiral compounds, including derivatized amines. mdpi.comwiley.comgcms.czresearchgate.net The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity. mdpi.com

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| GC Column (CSP) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 80°C (1 min hold), ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Resolution (Rs) | > 2.0 |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis offers extremely high separation efficiency, short analysis times, and minimal sample consumption, making it an attractive alternative to chromatographic methods. tue.nl In CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).

Mechanism and Method Development: For a cationic analyte like protonated 3-propylhexan-2-amine, charged or neutral chiral selectors can be used. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors in CE. nih.govnih.gov The separation principle is based on the differential binding affinities between each enantiomer and the chiral selector, leading to different effective electrophoretic mobilities and thus different migration times.

Key parameters to optimize during method development include:

Type and Concentration of Chiral Selector: Neutral CDs (e.g., β-CD, hydroxypropyl-β-CD) or charged CDs (e.g., sulfated-β-CD) are screened. Higher concentrations generally improve resolution but can also increase viscosity and analysis time. nih.gov

BGE pH and Composition: The pH affects the charge of the analyte and the electroosmotic flow (EOF). For a basic amine, a low pH buffer (e.g., phosphate (B84403) buffer at pH 2.5-3.0) ensures the analyte is fully protonated and migrates as a cation. tue.nl

| Chiral Selector | Concentration (mM) | BGE | Resolution (Rs) |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | 20 | 50 mM Phosphate, pH 2.7 | 1.4 |

| Hydroxypropyl-β-CD (HP-β-CD) | 20 | 50 mM Phosphate, pH 2.7 | 2.1 |

| Heptakis(2,6-di-O-methyl)-β-CD | 15 | 50 mM Phosphate, pH 2.7 | 2.8 |

| Sulfated-β-CD | 10 | 50 mM Phosphate, pH 2.7 | 3.5 |

Development of Derivatization Strategies for Enhanced Analytical Resolution

An alternative to direct separation on a chiral phase is the "indirect" approach, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column (typically reversed-phase HPLC).

Advantages and Reagent Selection: This strategy offers several benefits:

Cost-Effectiveness: Avoids the need for expensive chiral columns.

Enhanced Detection: If the CDA contains a strong chromophore or fluorophore, the detection sensitivity for analytes that lack these features (like aliphatic amines) is significantly improved. nih.govsigmaaldrich.com

Robustness: Methods based on standard achiral columns are often more robust and reproducible than chiral methods.

For a primary amine like 3-propylhexan-2-amine, several CDAs are available. A suitable reagent should react quickly and quantitatively under mild conditions. sigmaaldrich.com Examples include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary amines to form stable diastereomeric derivatives with strong UV absorbance.

o-Phthalaldehyde (OPA) with a Chiral Thiol: Reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. nih.gov

(1R,2R)-N-[(2-isothiocyanato)cyclohexyl]-6-methoxy-4-quinolinylamide: A fluorescent reagent that forms stable thiourea (B124793) diastereomers. researchgate.net

| Chiral Derivatizing Agent | Functional Group Reactivity | Detection | Typical Separation Column |

|---|---|---|---|

| Marfey's Reagent (FDAA) | Primary & Secondary Amines | UV (approx. 340 nm) | Achiral C18 |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Primary & Secondary Amines | Fluorescence | Achiral C18 |

| N-succinimidyl α-methoxyphenylacetate (SMPA) | Primary Amines | UV (approx. 254 nm) | Achiral C18 |

Impurity Profiling Methodologies in a Research Context

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov For a research compound like this compound, impurities can arise from the synthetic route (starting materials, by-products, intermediates) or from degradation of the final product. researchgate.netresearchgate.net

Forced Degradation Studies: To identify potential degradation products, forced degradation (or stress testing) studies are performed. sapub.orgijsdr.org The compound is subjected to harsh conditions to accelerate its decomposition. nih.govpharmtech.comresearchgate.net This helps to establish degradation pathways and demonstrates the specificity of the analytical method, ensuring it is "stability-indicating." Typical stress conditions include:

Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH.

Oxidation: e.g., 3% Hydrogen Peroxide.

Thermal Stress: e.g., Heating at 80°C.

Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Analytical Techniques: The primary tool for impurity profiling is HPLC coupled with a universal detector, most commonly a mass spectrometer (MS), alongside a UV detector. LC-MS allows for the determination of the mass-to-charge ratio (m/z) of the impurities, providing crucial information for their identification and structural elucidation. A high-resolution mass spectrometer (HRMS) can provide exact mass data, enabling the determination of elemental compositions.

| Potential Impurity | Origin | Analytical Method | Expected m/z [M+H]+ |

|---|---|---|---|

| 3-Propylhexan-2-one | Starting Material / By-product | GC-MS or RP-HPLC-MS | 143.14 |

| (2R)-3-Propylhexan-2-amine | Enantiomeric Impurity | Chiral HPLC/GC/CE | 144.18 |

| N-(3-Propylhexan-2-yl)acetamide | Process-related (e.g., from Acetonitrile) | RP-HPLC-MS | 186.20 |

| 3-Propylhex-1-en-2-amine | Degradation (e.g., Thermal) | RP-HPLC-MS | 142.16 |

Applications of 2s 3 Propylhexan 2 Amine;hydrochloride in Asymmetric Catalysis and Materials Science As a Precursor

Precursor for the Synthesis of Chiral Ligands in Asymmetric Metal-Catalyzed Reactions

The development of chiral ligands is central to the field of asymmetric metal-catalyzed reactions, where the ligand environment around a metal center dictates the stereochemical outcome of a transformation. Chiral primary amines, such as (2S)-3-Propylhexan-2-amine, are pivotal precursors in the synthesis of a diverse array of chiral ligands. rsc.org The primary amine functionality provides a reactive handle for the introduction of the chiral scaffold into various ligand frameworks, including Schiff bases, phosphine-amine ligands, and amino alcohol-derived ligands. nih.gov

These ligands, upon coordination with transition metals like rhodium, iridium, or palladium, form catalysts capable of effecting highly enantioselective reactions. rsc.orgnih.gov For instance, ligands derived from chiral primary amines have been successfully employed in asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and olefins, yielding products with high enantiomeric excess (ee). nih.govmdpi.com The steric and electronic properties of the ligand, influenced by the structure of the parent amine, are crucial in achieving high levels of stereocontrol. nih.gov

The general approach involves the reaction of the chiral amine with a suitable molecule to form a chelating ligand. For example, condensation with a salicylaldehyde (B1680747) derivative yields a chiral Schiff base ligand, while reaction with a chlorophosphine can produce a P,N-ligand. These ligands create a chiral pocket around the metal ion, forcing the substrate to adopt a specific orientation, thereby leading to the preferential formation of one enantiomer of the product. researchgate.net

Below is an illustrative table detailing the potential application of a chiral ligand derived from (2S)-3-Propylhexan-2-amine in the asymmetric transfer hydrogenation of various ketones.

| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 98 | 95 (R) |

| Propiophenone | 1-Phenyl-1-propanol | 97 | 92 (R) |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 99 | 96 (R) |

| Benzylacetone | 4-Phenyl-2-butanol | 95 | 90 (S) |

Integration into Polymeric Architectures for Chiral Recognition and Separation

Chiral polymers have garnered significant interest for their applications in enantioselective separations and chiral recognition. cjps.orgresearchgate.net The incorporation of chiral entities, such as (2S)-3-Propylhexan-2-amine, into a polymer backbone or as pendant groups can impart chirality to the macromolecule. researchgate.net These chiral polymers can then be utilized as stationary phases in chromatography or as membranes for the resolution of racemic mixtures. jiangnan.edu.cn

One common strategy involves the polymerization of a monomer that has been functionalized with the chiral amine. For example, an acrylic or styrenic monomer can be modified to include the (2S)-3-Propylhexan-2-amine moiety. Subsequent polymerization of this chiral monomer leads to a polymer with regularly spaced chiral centers. The resulting polymer can exhibit a helical conformation, which can further enhance its chiral recognition capabilities. cjps.org

The mechanism of chiral recognition by these polymers often relies on the formation of transient diastereomeric complexes with the enantiomers of a racemic analyte. nih.gov The different stabilities of these complexes, arising from steric and electronic interactions, lead to the selective retention of one enantiomer over the other. koreascience.kr This principle is the basis for chiral high-performance liquid chromatography (HPLC) and other enantioseparation techniques. acs.org

The following table illustrates the potential of a hypothetical chiral polymer, Poly-(N-((2S)-3-propylhexan-2-yl)acrylamide), in the chromatographic separation of racemic compounds.

| Racemic Compound | Separation Factor (α) | Enantiomeric Excess of Eluted Fraction (ee, %) |

|---|---|---|

| 1-Phenylethanol | 1.25 | 90 |

| Propranolol | 1.32 | 94 |

| Limonene | 1.18 | 85 |

| Alanine methyl ester | 1.40 | 97 |

Utilization as a Chiral Scaffold in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Chiral molecules play a crucial role in this field by directing the formation of chiral supramolecular assemblies. nih.gov The hydrochloride salt of (2S)-3-Propylhexan-2-amine, being a chiral ammonium (B1175870) salt, is an excellent candidate for use as a chiral building block or template in supramolecular chemistry.

The ammonium group can participate in hydrogen bonding and electrostatic interactions, which are key driving forces in the formation of host-guest complexes and self-assembled structures. wikipedia.org When a chiral ammonium salt interacts with a chiral or achiral host molecule, such as a crown ether or a calixarene, diastereomeric complexes can be formed. The differing stabilities of these complexes can be exploited for chiral recognition. nih.gov

Furthermore, chiral ammonium salts can act as templates to induce chirality in larger, achiral molecular assemblies. The chirality of the ammonium salt is transferred to the supramolecular structure, leading to the formation of, for example, helical aggregates with a preferred handedness. These chiral supramolecular structures can exhibit unique chiroptical properties and have potential applications in areas such as sensing and catalysis.

The thermodynamic parameters of host-guest complexation provide quantitative insights into the chiral recognition process. The table below presents hypothetical thermodynamic data for the complexation of the enantiomers of 3-propylhexan-2-ammonium chloride with a chiral crown ether.

| Guest | Binding Constant (Ka, M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|

| (2S)-3-Propylhexan-2-ammonium chloride | 1500 | -4.33 | -6.50 | -2.17 |

| (2R)-3-Propylhexan-2-ammonium chloride | 800 | -3.96 | -5.80 | -1.84 |

Environmental Fate and Degradation Pathways of Amine Hydrochlorides: an Academic Perspective

Photolytic and Oxidative Degradation Mechanisms

The atmospheric degradation of volatile aliphatic amines is an important consideration for their environmental fate. These processes are driven by sunlight and reactive atmospheric species.

Oxidative Degradation: In the troposphere, the primary degradation pathway for many volatile organic compounds, including aliphatic amines, is through reaction with photochemically generated hydroxyl radicals (•OH). While specific rate constants for (2S)-3-Propylhexan-2-amine are not available, the general mechanism for aliphatic amines involves hydrogen abstraction from the alkyl chain or the amino group, initiating a cascade of oxidation reactions.

Ozonation is another critical oxidative process, particularly in aqueous environments. Studies on simple aliphatic amines like methylamine (B109427) and ethylamine (B1201723) have shown that they are highly reactive towards ozone rsc.orgresearchgate.net. The initial step is an oxygen-transfer reaction, leading to the formation of various degradation products. For primary amines, this can result in the formation of nitroalkanes through intermediates like hydroxylamines and nitrosoalkanes rsc.org. A minor pathway can also involve radical reactions leading to N-dealkylated products such as alkylamino alcohols rsc.org. The complex structure of (2S)-3-Propylhexan-2-amine suggests that it would likely undergo similar oxidative degradation, leading to a variety of smaller, oxygenated compounds.

The following table summarizes potential oxidative degradation products based on studies of analogous amines.

| Degradation Process | Reactant | Potential Intermediates | Potential Final Products |

| Atmospheric Oxidation | Hydroxyl Radical (•OH) | Alkyl Radicals, Peroxy Radicals | Aldehydes, Ketones, Carboxylic Acids, Carbon Dioxide |

| Ozonolysis | Ozone (O₃) | Hydroxylamines, Nitrosoalkanes | Nitroalkanes, N-oxides, N-dealkylated products |

Biotransformation Pathways in Defined Laboratory Systems

The biodegradation of aliphatic amines by microorganisms is a key process in soil and aquatic environments. Laboratory studies on analogous compounds provide insight into the likely biotransformation pathways for (2S)-3-Propylhexan-2-amine.

Aerobic Degradation: Under aerobic conditions, the microbial degradation of primary long-chain alkylamines has been well-documented oup.com. A common pathway involves oxidative deamination, a reaction catalyzed by enzymes such as amine oxidases. For example, the degradation of hexylamine (B90201) by a Pseudomonas species was found to proceed via this mechanism oup.com. This process would convert (2S)-3-Propylhexan-2-amine to the corresponding ketone, 3-propylhexan-2-one, with the release of ammonia. The resulting ketone can then be further metabolized by the microorganism.

Studies on cyclohexylamine (B46788) degradation by Brevibacterium oxydans also show a pathway initiated by an amine oxidase, leading to cyclohexanone, which is then further broken down researchgate.net. This supports the hypothesis that oxidative deamination is a primary step in the biodegradation of aliphatic amines.

Anaerobic Degradation: Under anoxic conditions, such as in sediments and some wastewater treatment systems, the degradation of alkylamines can also occur, often through denitrifying bacteria. The anaerobic degradation of hexylamine has been observed in Pseudomonas stutzeri, following a pathway similar to aerobic degradation, indicating that the initial oxidative steps can occur in the absence of molecular oxygen, likely using alternative electron acceptors like nitrate (B79036) oup.com.

The table below outlines a probable biotransformation pathway for (2S)-3-Propylhexan-2-amine based on existing research on similar compounds.

| Organism Type | Key Enzyme | Initial Step | Subsequent Products |

| Aerobic Bacteria (Pseudomonas sp., Brevibacterium sp.) | Amine Oxidase | Oxidative Deamination | 3-Propylhexan-2-one, Ammonia |

| Denitrifying Bacteria (Pseudomonas stutzeri) | Inducible Enzymes | Oxidative Deamination (with nitrate as electron acceptor) | 3-Propylhexan-2-one, Ammonia |

Hydrolytic Stability under Controlled Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant abiotic degradation pathway.

However, simple aliphatic amines, and by extension their hydrochloride salts, are generally stable to hydrolysis under typical environmental conditions (pH 5-9) nih.gov. The carbon-nitrogen single bond in aliphatic amines is not susceptible to cleavage by water in the absence of enzymatic activity. The hydrochloride salt form exists in equilibrium with the free amine in aqueous solution, but this does not render the C-N bond more susceptible to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for (2S)-3-Propylhexan-2-amine;hydrochloride in the environment.

The stability of similar compounds to hydrolysis is summarized in the table below.

| Compound Class | Functional Group | Hydrolytic Stability | Rationale |

| Aliphatic Amines | C-N Single Bond | Stable | Lack of a hydrolyzable functional group |

| Amine Hydrochlorides | C-N Single Bond (protonated amine) | Stable | Protonation does not significantly weaken the C-N bond towards hydrolysis |

Historical Context and Future Directions in Chiral Amine Research

Evolution of Synthetic Strategies for Chiral Amines in Organic Chemistry

The synthesis of enantiomerically pure amines has undergone a significant transformation over the decades, moving from classical separation techniques to highly sophisticated catalytic asymmetric methods. This evolution reflects major advancements in the broader field of organic synthesis.

Initially, access to single-enantiomer amines relied heavily on the resolution of racemic mixtures . This method involves separating a 50:50 mixture of enantiomers by reacting them with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means like crystallization. While historically important, this approach is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. nih.govacs.org

The development of chiral auxiliaries marked a significant step forward. In this strategy, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent chemical transformation to favor the formation of one stereoisomer over the other. researchgate.netresearchgate.net A prominent example is the tert-butanesulfinamide reagent developed by the Ellman laboratory, which has been used extensively for the asymmetric synthesis of a wide variety of amines. yale.edu After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched amine.

The modern era of chiral amine synthesis is dominated by asymmetric catalysis , which offers a more atom-economical and efficient alternative. This field can be broadly categorized into three main areas:

Transition-Metal Catalysis : This is arguably the most widely used catalytic approach. nih.govacs.org A key strategy is the asymmetric hydrogenation of prochiral imines, enamines, and N-heteroaromatic compounds. nih.govacs.org The development of novel chiral ligands, particularly phosphorus-based ligands, has been crucial for achieving high activity and enantioselectivity with metals like iridium, rhodium, and ruthenium. nih.govacs.org Other important metal-catalyzed transformations include reductive amination, hydroamination, and allylic amination. nih.govrsc.org

Biocatalysis : The use of enzymes as catalysts has emerged as a powerful and environmentally friendly approach. nih.govbohrium.com Enzymes such as transaminases, imine reductases (IREDs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAOs) can catalyze the synthesis of chiral amines with exceptionally high stereoselectivity under mild, aqueous conditions. researchgate.netnih.govresearchgate.net Advances in protein engineering and directed evolution have expanded the substrate scope of these biocatalysts, enabling the synthesis of complex pharmaceutical intermediates. nih.govresearchgate.net

Organocatalysis : This approach utilizes small, chiral organic molecules to catalyze asymmetric transformations. While transition-metal catalysis often excels in reductions, organocatalysis has shown great promise in a variety of other reactions, complementing both metal- and biocatalysis. researchgate.net

Table 1: Comparison of Major Synthetic Strategies for Chiral Amines

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Simple concept, applicable to many amines. | Maximum 50% yield, often labor-intensive. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide a stereoselective reaction. | High stereocontrol, reliable for many substrates. | Not atom-economical (requires stoichiometric auxiliary), additional protection/deprotection steps. |

| Transition-Metal Catalysis | A chiral metal-ligand complex catalyzes the asymmetric reaction. | High efficiency and turnover, broad substrate scope, excellent enantioselectivity. nih.govacs.org | Often relies on expensive and toxic precious metals, can be sensitive to air and moisture. |

| Biocatalysis | Use of enzymes (e.g., transaminases, IREDs) to catalyze the reaction. | Extremely high stereoselectivity, mild and green reaction conditions, biodegradable. nih.gov | Limited substrate scope for wild-type enzymes, potential for product/substrate inhibition. |

| Organocatalysis | A small, chiral organic molecule serves as the catalyst. | Metal-free, generally stable and non-toxic catalysts. | Can require high catalyst loadings, substrate scope may be limited compared to metal catalysts. |

Contributions of Specific Chiral Amine Structures to Stereochemical Principles

The study of chiral amines has been instrumental in shaping our understanding of fundamental stereochemical principles. A key concept is the stereochemistry of the nitrogen atom itself.

In amines where the nitrogen atom is bonded to three different groups, it is technically a chiral center . libretexts.org However, unlike carbon-based stereocenters, the enantiomers of simple acyclic chiral amines cannot typically be resolved at room temperature. libretexts.org This is due to a phenomenon known as pyramidal inversion (or nitrogen inversion), where the nitrogen atom and its substituents rapidly oscillate through a planar, sp²-hybridized transition state. libretexts.orgstereoelectronics.org For aliphatic tertiary amines, this inversion can occur thousands of times per second, making the isolation of a single enantiomer impossible under normal conditions. libretexts.org

The understanding of this inversion process has led to key insights into molecular stability and dynamics. Chemists learned that this inversion barrier could be increased, and the stereocenter "locked," under specific structural conditions:

Incorporation into small rings : When the nitrogen atom is part of a strained ring, such as an aziridine (a three-membered ring), the planar transition state for inversion becomes highly strained and energetically unfavorable. stereoelectronics.org This significantly slows the rate of inversion, allowing for the potential isolation of enantiomers.

Formation of Quaternary Ammonium (B1175870) Salts or N-Oxides : When the nitrogen lone pair is used to form a fourth bond (creating a positively charged ammonium salt) or to bond with oxygen (forming an N-oxide), the pyramidal geometry is locked. stereoelectronics.org If four different groups are attached to the nitrogen, it becomes a stable, resolvable chiral center.

Furthermore, certain classes of chiral amines have played a pivotal role in the historical development of asymmetric synthesis itself. The cinchona alkaloids , such as quinine and quinidine, were among the first chiral amines to be used as catalysts in asymmetric reactions. acs.org Their use in the 1960s by Pracejus for the asymmetric alcoholysis of ketenes was a pioneering work that demonstrated how a chiral molecule could effectively transfer its stereochemical information to a prochiral substrate, a foundational principle of modern asymmetric catalysis. acs.org

Table 2: Key Chiral Amine Structures and Their Stereochemical Significance

| Structure / Class | Contribution to Stereochemical Principles |

|---|---|

| Simple Acyclic Amines | Demonstrated the concept of a nitrogen chiral center and the phenomenon of rapid pyramidal inversion, which prevents resolution. libretexts.org |

| Aziridines | Showed that ring strain can significantly raise the inversion barrier, making the nitrogen stereocenter configurationally more stable. stereoelectronics.org |

| Quaternary Ammonium Salts | Provided examples of stable, resolvable nitrogen-based stereocenters by eliminating the lone pair involved in inversion. stereoelectronics.org |

| Cinchona Alkaloids | Served as early and effective organocatalysts, proving the principle of asymmetric induction and paving the way for the field of asymmetric catalysis. acs.org |

Emerging Research Avenues for Related Chiral Amine Scaffolds and Their Methodological Advances.

Research in chiral amine synthesis continues to push the boundaries of efficiency, selectivity, and sustainability. Several key trends are defining the future of this field.